

Application Notes: C14-4 for High-Efficiency T Cell Transfection

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Compound of Interest

Compound Name: C14-4

Cat. No.: B10855823

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Introduction

Primary immune cells, particularly T cells, are notoriously difficult to transfect using traditional methods, which often result in low efficiency and significant cytotoxicity.[1] The advent of lipid nanoparticle (LNP) technology offers a potent and safer alternative. **C14-4** is an ionizable lipid that is a key component of LNPs designed for the efficient delivery of messenger RNA (mRNA) to T cells.[2][3] These LNPs have demonstrated the ability to induce protein expression (e.g., Chimeric Antigen Receptors or CARs) in T cells as effectively as electroporation but with substantially reduced cell death.[1][4] This makes **C14-4** based LNPs a critical tool for researchers and developers in the field of immunotherapy, especially for the ex vivo engineering of CAR T cells.[2][4]

Principle of **C14-4** LNP-Mediated Transfection

C14-4 is an ionizable cationic lipid.[3] At a low pH (e.g., during formulation), it is positively charged, which allows it to electrostatically bind and encapsulate negatively charged mRNA cargo.[3] The resulting LNP is formulated with other components like phospholipids, cholesterol, and PEGylated lipids to create a stable particle.[1][5]

At physiological pH, the **C14-4** LNP is near-neutral, which reduces nonspecific interactions and cytotoxicity.[3] Upon uptake by T cells via endocytosis, the LNP is trafficked into an endosome. The acidic environment of the endosome protonates the **C14-4** lipid, giving it a positive charge.[3] This charge disruption is believed to facilitate the fusion of the LNP with the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm.[3][6] Once in the

cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest, such as a CAR.[\[7\]](#)

Experimental Protocols and Methodologies

Protocol 1: Formulation of C14-4 Lipid Nanoparticles

This protocol describes the formulation of **C14-4** LNPs encapsulating mRNA using microfluidic mixing, a reproducible method for generating uniform nanoparticles.

Materials:

- **C14-4** Ionizable Lipid
- 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
- Absolute Ethanol (RNase-free)
- mRNA cargo (e.g., eGFP-mRNA, CAR-mRNA)
- Sodium Acetate Buffer (50 mM, pH 4.0-4.5, RNase-free)
- Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)
- Phosphate-Buffered Saline (PBS, RNase-free)
- Microfluidic mixing system

Procedure:

- **Prepare Lipid Stock in Ethanol:** Prepare a lipid mixture in absolute ethanol with the following molar ratio: 35% **C14-4**, 16% DOPE, 46.5% Cholesterol, and 2.5% DMG-PEG(2000).[\[1\]](#)
- **Prepare Aqueous mRNA Solution:** Dilute the mRNA cargo to a working concentration (e.g., 0.2 mg/mL) in 50 mM Sodium Acetate buffer (pH 4.5).[\[1\]](#)

- **Microfluidic Mixing:** Set up the microfluidic mixer. The aqueous phase (mRNA solution) and organic phase (lipid-ethanol mixture) are mixed at a specific flow rate ratio, typically 3:1 (Aqueous:Organic).[1]
- **Dialysis:** The resulting LNP solution is dialyzed against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.[1]
- **Characterization & Storage:** Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency. LNPs can be stored at 4°C for short-term use (approx. 1 week) or at -80°C with a cryoprotectant for long-term storage.[1][3]

Protocol 2: Primary Human T Cell Isolation and Activation

Activation of T cells is a prerequisite for efficient transfection.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)
- Anti-human CD3 antibody (plate-bound)
- Anti-human CD28 antibody (soluble)
- 96-well tissue culture plates

Procedure:

- **Isolate T Cells:** Isolate T cells from fresh PBMCs. A common method involves depleting monocytes by adherence to plastic tissue culture flasks.[1]
- **Coat Plates:** Coat 96-well plates with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Aspirate the antibody solution and wash the wells with sterile PBS before adding cells.

- **Activate T Cells:** Resuspend the isolated T cells in complete RPMI medium. Add soluble anti-CD28 antibody to the cell suspension (e.g., 5 µg/mL).[1]
- **Culture:** Seed the T cells onto the anti-CD3 coated plates and culture for 3 to 6 days at 37°C and 5% CO₂. Optimal protein expression is often seen after a 3-day activation period.[1]

Protocol 3: Transfection of Activated T Cells with C14-4 LNPs

Procedure:

- **Seed Activated T Cells:** After the activation period, harvest the T cells and seed them into a new 96-well plate at a density of 100,000 cells per well in complete medium.[1]
- **Add C14-4 LNPs:** Dilute the **C14-4** LNPs (containing the mRNA cargo) in complete medium to achieve final mRNA concentrations of 125, 250, and 500 ng/mL.[1] Add the diluted LNPs to the wells containing the activated T cells.
- **Incubate:** Incubate the cells for 24 to 72 hours at 37°C and 5% CO₂. Maximal transfection efficiency is typically observed around 48 hours post-transfection.[1]
- **Analysis:** After incubation, harvest the cells for downstream analysis. Use flow cytometry to measure the percentage of cells expressing the transfected protein (e.g., GFP) and to assess cell viability using a viability dye like DAPI.[1]

Quantitative Data Summary

The following tables summarize typical results from T cell transfection experiments using **C14-4** LNPs.

Table 1: Physicochemical Properties of **C14-4** LNPs

Parameter	Typical Value	Reference
Average Diameter	< 100 nm	[1]
Polydispersity Index (PDI)	< 0.3	[1]

| mRNA Encapsulation Efficiency | > 90% [\[1\]](#) |

Table 2: Transfection Efficiency and Viability in Jurkat T Cells

mRNA Conc. (ng/mL)	Time Point	% eGFP Positive Cells	% Viable Cells	Reference
125	48h	High	> 95%	[1]
250	48h	High	> 95%	[1]
500	48h	High	> 95%	[1]

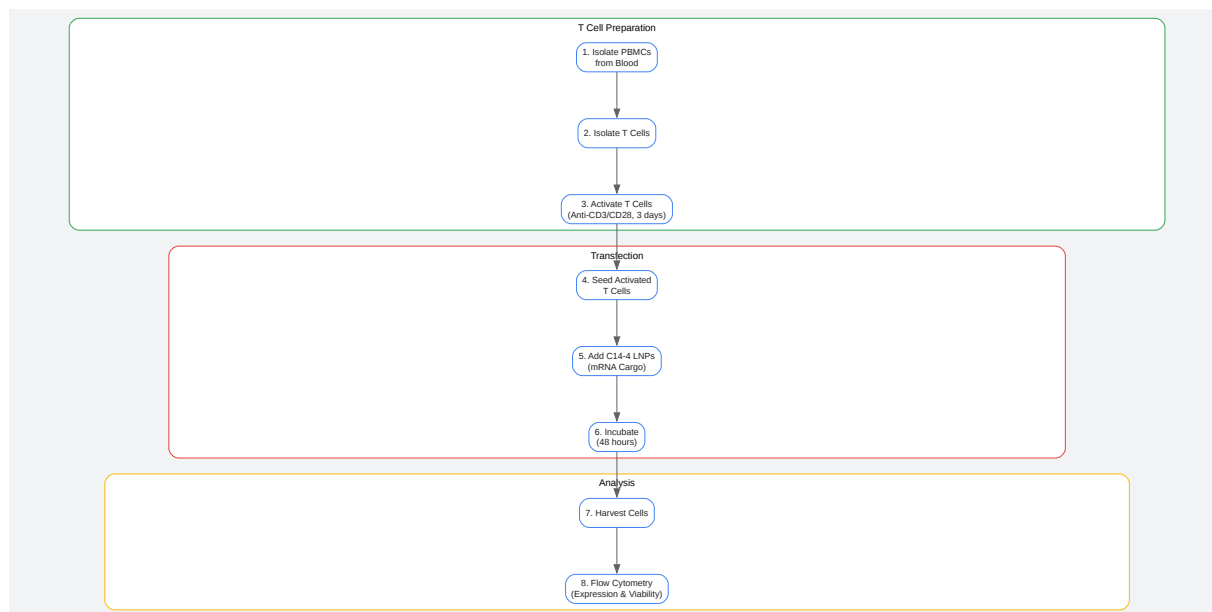
| 500 | 72h | High | Slightly Decreased [\[1\]](#) |

Table 3: Transfection Efficiency and Viability in Activated Primary Human T Cells

mRNA Conc. (ng/mL)	Time Point	% eGFP Positive Cells	% Viable Cells	Reference
125	48h	Dose- dependent increase	High	[1]
250	48h	Dose-dependent increase	High	[1]

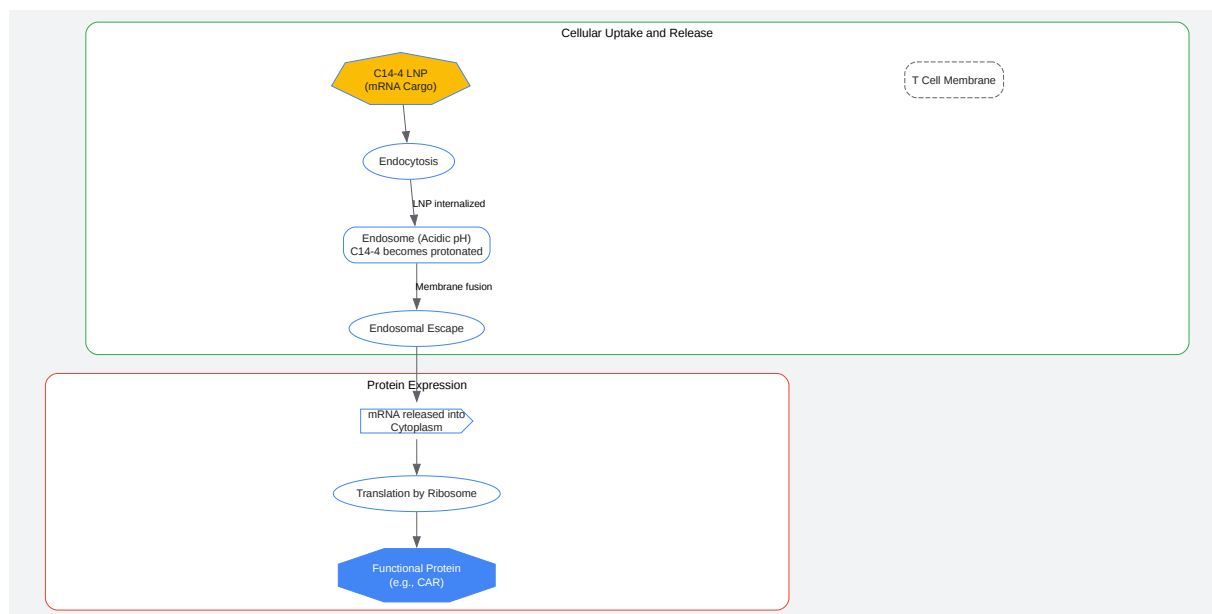
| 500 | 48h | Dose-dependent increase | High [\[1\]](#) |

Visualizations: Workflows and Pathways



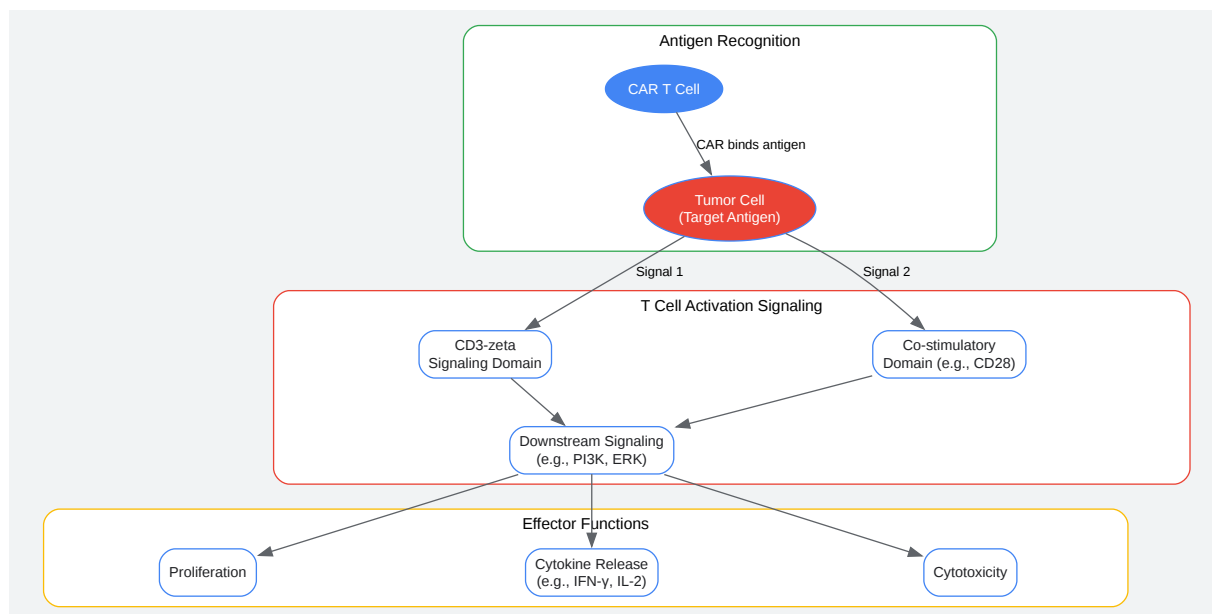
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Caption: Experimental workflow for **C14-4** LNP-mediated transfection of primary T cells.



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Caption: Mechanism of **C14-4** LNP-mediated mRNA delivery and expression in T cells.



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Caption: Simplified signaling pathway of a CAR T cell upon engaging a tumor antigen.

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